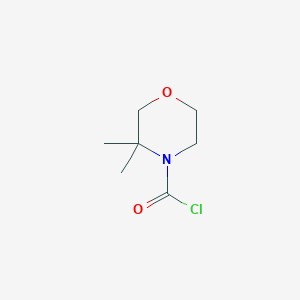

3,3-Dimethylmorpholine-4-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3,3-Dimethylmorpholine-4-carbonyl chloride, is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and presence in various biologically active compounds. Although the exact compound is not directly studied in the provided papers, related morpholine derivatives have been synthesized and analyzed, offering insights into the chemical behavior and properties that could be extrapolated to 3,3-Dimethylmorpholine-4-carbonyl chloride.

Synthesis Analysis

The synthesis of morpholine derivatives often involves stereoselective methods to obtain enantiopure compounds, as seen in the asymmetric synthesis of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride, which was achieved from starting materials such as (S)-2-amino-1-propanol and 2-bromo-m-fluorinephenone . Similarly, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate was accomplished through photoinduced one-electron reductive β-activation of an α,β-unsaturated carbonyl moiety . These methods highlight the importance of controlled reactions to achieve the desired stereochemistry in morpholine derivatives.

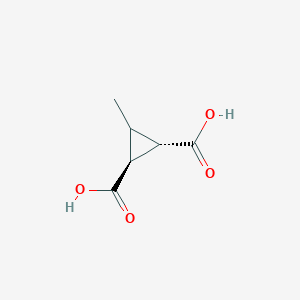

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often characterized by X-ray crystallography. For instance, the crystal and molecular structure of three 4-methylmorpholinium chlorides was determined, showing that the methyl and phenyl groups are equatorially linked to the morpholine ring . The crystal structure of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was also elucidated, revealing its orthorhombic system and space group . These studies provide valuable information on the spatial arrangement of substituents on the morpholine ring, which is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, transforming into valuable heterocyclic building blocks. For example, the designed scaffold dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate was easily transformed into different heterocyclic compounds, demonstrating its utility as a "chemical multitalent" . The reactivity of these compounds is influenced by their molecular structure, particularly the position and nature of substituents on the morpholine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are closely related to their molecular structure. The crystal and molecular structures of the 3,3-dimethyl derivative of 1-(4',4'-dimethyl-2',6'-dioxocyclohex-1'-yl)-3,4-dihydroisoquinoline showed that it exists as a tautomeric form in the crystalline state, which was confirmed by various spectroscopic methods . The title compound, 2-(3-chlorophenyl)-2-hydroxy-3,5-dimethyl-2-morpholinium chloride, synthesized from (R)-(-)-2-amino-1-propanol, also displayed specific conformational features, such as the chair conformation of the morpholine ring . These properties are indicative of the stability and potential reactivity of the compounds, which are essential for their application in chemical synthesis and drug design.

Wissenschaftliche Forschungsanwendungen

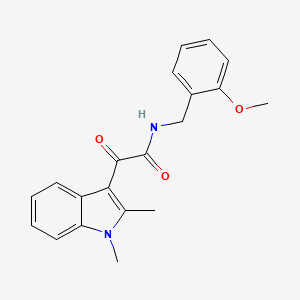

Carbonyl Chloride Reactivity in Organic Synthesis

Carbonyl chlorides are pivotal in organic chemistry, serving as acylating agents in forming amides, esters, and other carbonyl compounds. The reactivity of carbonyl chloride functionalities, akin to that in 3,3-Dimethylmorpholine-4-carbonyl chloride, is demonstrated in the synthesis of complex molecules. For instance, carbonyl chlorides participate in palladium-catalyzed carbonylation reactions, facilitating the introduction of carbonyl groups into various substrates. This reactivity is exemplified in studies where carbonyl chlorides are utilized in aminocarbonylation and carbonylative coupling reactions to synthesize amides and esters from aryl chlorides with broad substrate scope and functional group compatibility (Gasperini et al., 2005), (Lagueux-Tremblay et al., 2018).

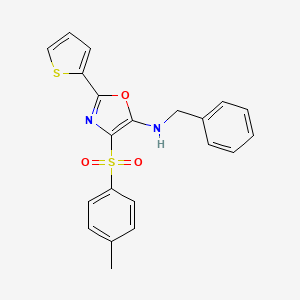

Catalysis and Ligand Design

Morpholine derivatives, closely related to 3,3-Dimethylmorpholine-4-carbonyl chloride, find utility in catalysis and ligand design, enhancing reaction efficiencies and selectivities. In Suzuki–Miyaura coupling reactions, for example, morpholine-based ligands facilitate the coupling of aryl chlorides, showcasing the potential of morpholine derivatives in cross-coupling reactions (Cho et al., 2007).

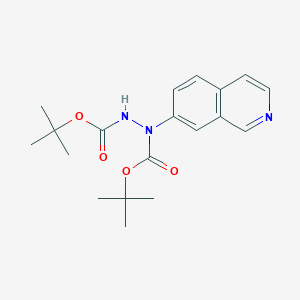

Molecular and Crystal Structure Studies

Research on morpholine compounds extends to structural and crystallographic studies, providing insights into their molecular configurations and interactions. Such studies are crucial for understanding the properties and reactivity of compounds, including those with carbonyl chloride functionalities. An example includes the analysis of morpholine derivatives' crystal structures, which aids in elucidating their reactivity and potential applications in synthesis and material science (Mironova et al., 2012).

Antimicrobial Applications

Beyond synthesis, morpholine derivatives have been explored for their biological activities, including antimicrobial properties. This indicates a broader scope of research applications for 3,3-Dimethylmorpholine-4-carbonyl chloride and related compounds, potentially in the development of new antimicrobial agents or biologically active molecules (Soliman et al., 2020).

Eigenschaften

IUPAC Name |

3,3-dimethylmorpholine-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-7(2)5-11-4-3-9(7)6(8)10/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADSAESBYIBJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylmorpholine-4-carbonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2515368.png)

![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)

![(2S,4As,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B2515373.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2515380.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2515384.png)